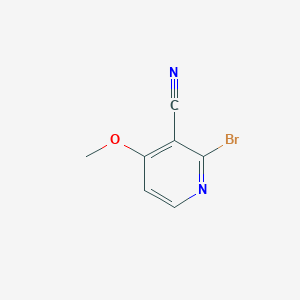

2-溴-4-甲氧基烟腈

描述

The compound of interest, 2-Bromo-4-methoxynicotinonitrile, is a brominated and methoxylated derivative of nicotinonitrile. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and methoxylated compounds, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of bromine and methoxy groups in various positions on aromatic rings or heterocycles. For instance, a trinuclear Ni(II) complex with a Salamo-type ligand was synthesized, which includes a methoxy and a bromo substituent on the aromatic ring . Similarly, the synthesis of a luminescent nicotinonitrile derivative with methoxy groups was achieved through a simple route, indicating that the introduction of methoxy groups into such compounds is straightforward . These examples suggest that the synthesis of 2-Bromo-4-methoxynicotinonitrile could potentially be carried out by analogous methods.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using single-crystal X-ray diffraction. For example, the crystal structure of a nickel(II) complex revealed a trinuclear structure with coordination through NiOCONi bridges and phenoxo oxygen atoms . Another study reported the crystal structure of a luminescent nicotinonitrile derivative, confirming its three-dimensional structure and molecular shape . These findings suggest that 2-Bromo-4-methoxynicotinonitrile may also exhibit a well-defined molecular structure, which could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of brominated compounds with active methylene compounds has been explored, with reactions leading to heptafulvene derivatives and rearrangement products such as coumarin derivatives . This indicates that brominated compounds can participate in various organic reactions, providing a basis for predicting the reactivity of 2-Bromo-4-methoxynicotinonitrile with different nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, the UV/Vis and fluorescence spectra of a nickel(II) complex and a luminescent nicotinonitrile derivative were reported, along with their molar conductance and solvatochromic effects . These studies provide a foundation for understanding the potential optical properties of 2-Bromo-4-methoxynicotinonitrile, which could be investigated using similar methods to determine its absorption, emission, and response to solvent polarity changes.

科学研究应用

光谱分析和分子对接

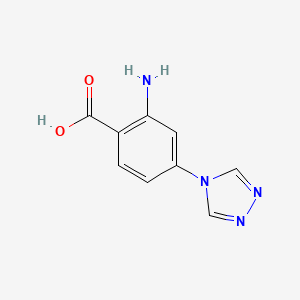

2-溴-4-甲氧基烟腈化合物一直是光谱计算、Hirshfeld 表面分析和分子对接研究的主题。它已被探索作为一种潜在的抗癌剂。该化合物的谱学特征使用质子核磁共振、紫外-可见和傅里叶变换红外光谱等多种技术进行分析。这些研究有助于理解该化合物的理论优化几何参数、振动波数和非线性光学性质。分子对接研究表明其作为抗癌剂的潜在作用 (Eşme, 2021)。

合成和抗菌活性

2-溴-4-甲氧基烟腈已用于合成新型 4-吡咯烷-3-氰基吡啶衍生物,该衍生物显示出显着的抗菌活性。这些衍生物针对多种需氧和厌氧菌进行了测试,显示出 6.2 至 100 µg/mL 的最小抑菌浓度值。这项研究突出了该化合物在创造有效抗菌剂方面的潜力 (Bogdanowicz 等人,2013)。

晶体结构和荧光分析

2-溴-4-甲氧基烟腈衍生物的晶体结构和荧光性质已得到研究。一种特定的衍生物,6-(4-氯苯基)-4-(4-甲氧基苯基)-2-甲氧基烟腈,被合成并表征,揭示了它发出强烈的蓝色荧光并具有高热稳定性。这些性质使这些衍生物在材料科学领域具有价值,特别是在开发新型荧光材料方面 (Suwunwong 等人,2013)。

在非甾体抗炎药合成中的应用

2-溴-4-甲氧基烟腈在非甾体抗炎药的合成中起着中间体的作用。其衍生物已被用于制备萘丁美酮和萘普生等药物。研究重点是为这些中间体开发有效的合成方法,突出了它们在制药应用中的重要性 (徐和何,2010)。

新型化合物中的抗肿瘤活性

一种新型的 2-氨基-4-(3'-溴-4'-甲氧基苯基)-8-氯-11H-吡啶并[4,5-a]咔唑已使用 2-溴-4-甲氧基烟腈衍生物合成,并筛选其体外抗肿瘤活性。它对某些细胞系表现出显着的选择性生长抑制,表明其作为对抗癌细胞增殖的有效治疗药物的潜力 (穆拉利等人,2017)。

属性

IUPAC Name |

2-bromo-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAHXRSUIVBUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

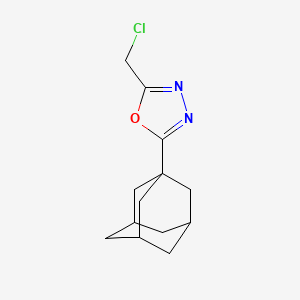

COC1=C(C(=NC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541460 | |

| Record name | 2-Bromo-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98645-42-2 | |

| Record name | 2-Bromo-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)